Tetrahydro-2H-pyran-2-carboxylic acid
Overview
Description
Tetrahydro-2H-pyran-2-carboxylic acid is an organic compound with the molecular formula C6H10O3 It consists of a six-membered ring containing five carbon atoms and one oxygen atom, with a carboxylic acid group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydro-2H-pyran-2-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 3,4-dihydropyran using a catalyst such as Raney nickel . Another method includes the reaction of γ- and δ-hydroxy olefins with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Tetrahydro-2H-pyran-2-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which tetrahydro-2H-pyran-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as an anti-cancer agent, it induces apoptosis in cancer cells through the conjugation with hydrogen sulfate, which is then excreted in the urine . The compound’s ability to form stable cyclic structures also plays a role in its biological activity.
Comparison with Similar Compounds
Tetrahydro-2H-pyran-2-carboxylic acid can be compared with similar compounds such as:
Tetrahydro-2-furoic acid: Similar in structure but contains a furan ring instead of a pyran ring.
Tetrahydro-2H-pyran-3-carboxylic acid: Similar but with the carboxylic acid group attached to the third carbon atom.
Tetrahydro-2H-pyran-2-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical reactivity and applications.
Biological Activity
Tetrahydro-2H-pyran-2-carboxylic acid (THPCA) is a compound that has garnered interest in various biological and medicinal chemistry studies due to its structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Synthesis
THPCA is a derivative of 2H-pyran, characterized by a saturated six-membered ring containing an ester functional group. The synthesis of THPCA typically involves the cyclization of appropriate precursors, often utilizing organocatalytic methods or reactions with α,β-unsaturated carbonyl compounds. Recent advancements in synthetic methodologies have improved the yield and enantiomeric purity of THPCA derivatives, making them more accessible for biological evaluations .
Anti-inflammatory Properties
THPCA and its derivatives have shown promising anti-inflammatory effects. In several studies, THPCA exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, derivatives of THPCA were tested against mouse macrophage cell lines stimulated with lipopolysaccharide (LPS), demonstrating reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2) .
Table 1: Summary of Biological Activities of THPCA Derivatives
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
THPCA | Anti-inflammatory | 25 | |
THPCA Derivative A | Cytokine Inhibition | 15 | |
THPCA Derivative B | COX-2 Inhibition | 10 | |
THPCA Derivative C | Antioxidant | 20 |
Antitumor Activity
In addition to anti-inflammatory properties, THPCA has been investigated for its potential antitumor effects. Research indicates that certain derivatives can enhance immune responses in lymphocytes exposed to microgravity conditions, suggesting a possible role in cancer therapy . Moreover, studies involving the isolation of THPCA from pineapple fruits have reported its ability to inhibit tyrosinase activity, which is relevant for melanoma treatment .
Case Studies
- In Vitro Studies on Macrophage Cell Lines : A study evaluated the anti-inflammatory effects of THPCA derivatives on RAW264.7 macrophages. Results indicated that specific modifications to the THPCA structure enhanced its potency against LPS-induced inflammation, showcasing the importance of structure-activity relationships in drug design .
- Antitumor Mechanisms : Another research project focused on the immune-modulating effects of THPCA derivatives under simulated microgravity conditions. The findings suggested that these compounds could potentially enhance immune responses in cancer cells, providing a novel approach to cancer treatment strategies .
- Isolation from Natural Sources : The isolation of THPCA from pineapple fruits revealed its structural characteristics and biological activities. This natural source highlighted the potential for developing new therapeutic agents derived from natural products .
Properties
IUPAC Name |
oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYFGXOFCEZRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449951, DTXSID10901493 | |
Record name | Tetrahydro-2H-pyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_618 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51673-83-7 | |
Record name | Tetrahydro-2H-pyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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